molecular formula C17H15BrN2O3 B3736843 5-[(2-bromo-4-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-[(2-bromo-4-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B3736843
M. Wt: 375.2 g/mol
InChI Key: XUUZCQVPEOQKDF-UHFFFAOYSA-N
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Description

5-[(2-bromo-4-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-bromo-4-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Preparation of 2-bromo-4-methylphenol: This intermediate can be synthesized by bromination of 4-methylphenol using bromine in the presence of a suitable catalyst.

    Formation of 2-bromo-4-methylphenoxyacetic acid: The 2-bromo-4-methylphenol is then reacted with chloroacetic acid in the presence of a base to form 2-bromo-4-methylphenoxyacetic acid.

    Cyclization to form the oxadiazole ring: The 2-bromo-4-methylphenoxyacetic acid is then reacted with hydrazine hydrate and 4-methoxybenzohydrazide under reflux conditions to form the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-bromo-4-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

    Reduction Reactions: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in the presence of a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

5-[(2-bromo-4-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been studied for various scientific research applications, including:

    Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique chemical structure and biological activity.

    Biological Studies: The compound can be used to study the effects of oxadiazole derivatives on various biological systems, including their antimicrobial, antifungal, and anticancer activities.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(2-bromo-4-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit specific enzymes involved in critical biological processes, leading to the disruption of these processes.

    Binding to Receptors: The compound can bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.

    Interfering with DNA/RNA: It may interact with DNA or RNA, affecting the replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-chloro-4-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
  • 5-[(2-fluoro-4-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
  • 5-[(2-iodo-4-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Uniqueness

5-[(2-bromo-4-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Properties

IUPAC Name

5-[(2-bromo-4-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3/c1-11-3-8-15(14(18)9-11)22-10-16-19-17(20-23-16)12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUZCQVPEOQKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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